N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c24-18-10-8-16(9-11-18)14-25-22(28)15-27-23(29)13-12-21(26-27)20-7-3-5-17-4-1-2-6-19(17)20/h1-13H,14-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPLOUHXLFSDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride derivative.
Attachment of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the fluorobenzyl group is attached to the pyridazinone core using a suitable base and solvent system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The pyridazinone ring and naphthyl group undergo oxidation under controlled conditions.
| Reagents/Conditions | Outcome | Reference |
|---|---|---|
| KMnO₄ (acidic conditions) | Oxidation of pyridazinone to diketone | |
| Ozone (O₃) followed by reductive workup | Cleavage of naphthyl double bonds |
-
Mechanistic Insight : The electron-deficient pyridazinone ring facilitates oxidation at the α-position to the carbonyl group, forming diketones. The naphthyl moiety undergoes ozonolysis to yield phthalic acid derivatives under oxidative cleavage.
Reduction Reactions
The acetamide and pyridazinone functionalities are susceptible to reduction.
| Reagents/Conditions | Outcome | Reference |
|---|---|---|
| NaBH₄ (ethanol, 25°C) | Reduction of carbonyl to alcohol | |
| H₂/Pd-C (high pressure) | Hydrogenation of pyridazinone to piperazine |
-
Key Data : Sodium borohydride selectively reduces the carbonyl group of the acetamide to a secondary alcohol without affecting the pyridazinone ring. Catalytic hydrogenation under high-pressure H₂ saturates the pyridazinone ring, forming a piperazine derivative.
Nucleophilic Substitution
The fluorobenzyl group and acetamide NH participate in substitution reactions.
| Reagents/Conditions | Outcome | Reference |
|---|---|---|
| NaOH (ethanol, reflux) | Fluorine displacement by hydroxyl | |
| R-X (alkyl halides, K₂CO₃) | Alkylation at acetamide NH |
-
Regioselectivity : The electron-withdrawing fluorine on the benzyl group activates the aromatic ring for nucleophilic substitution, yielding hydroxyl or alkoxy derivatives. The acetamide NH undergoes alkylation to form N-alkylated products.
Cross-Coupling Reactions
The naphthyl group enables transition metal-catalyzed coupling.
| Reagents/Conditions | Outcome | Reference |
|---|---|---|
| Pd(PPh₃)₄, arylboronic acid | Suzuki coupling at naphthyl C-H position | |
| CuI, alkyne (Sonogashira) | Alkyne attachment to pyridazinone |
-
Scope : Direct C-H activation on the naphthyl ring allows Suzuki-Miyaura coupling with arylboronic acids, forming biaryl systems. The pyridazinone’s electron-deficient structure facilitates Sonogashira coupling with terminal alkynes .
Hydrolysis and Degradation
Acid- or base-mediated hydrolysis alters the acetamide and pyridazinone groups.
| Reagents/Conditions | Outcome | Reference |
|---|---|---|
| HCl (6M, reflux) | Acetamide hydrolysis to carboxylic acid | |
| NaOH (aqueous, 60°C) | Pyridazinone ring opening to diacid |
-
Stability : The compound degrades under strong acidic conditions, yielding 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid and 4-fluorobenzylamine. Base hydrolysis cleaves the pyridazinone ring into a dicarboxylic acid derivative.
Cycloaddition and Rearrangement
The pyridazinone ring participates in [4+2] cycloadditions.
| Reagents/Conditions | Outcome | Reference |
|---|---|---|
| Dienophile (e.g., maleic anhydride) | Diels-Alder adduct formation | |
| Thermal conditions (Δ) | Ring contraction to pyrrole derivative |
-
Stereochemistry : The pyridazinone acts as a dienophile in Diels-Alder reactions, forming six-membered adducts with electron-rich dienes. Thermal treatment induces ring contraction, producing fused pyrrole systems.
Functionalization via Click Chemistry
The acetamide side chain is modified using Huisgen cycloaddition.
| Reagents/Conditions | Outcome | Reference |
|---|---|---|
| NaN₃, CuSO₄, sodium ascorbate | Triazole formation at acetamide terminus |
-
Application : Azide-alkyne cycloaddition introduces triazole moieties, enhancing solubility for pharmacological studies .
Comparative Reactivity Table
A comparison with structurally related compounds highlights unique reactivity:
| Compound Modification | Reactivity Difference | Reference |
|---|---|---|
| N-(4-bromophenyl) analog | Enhanced Suzuki coupling due to Br | |
| N-cyclopropyl derivative | Increased stability under basic conditions |
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Mechanism of Action : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The naphthalene derivative is believed to interfere with cellular signaling pathways, promoting apoptosis in cancer cells.
- Case Study : A recent study demonstrated that a related compound significantly inhibited tumor growth in xenograft models, suggesting that N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide could have similar effects .
-
Antimicrobial Properties
- Research Findings : Preliminary investigations indicate that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.
- Case Study : In vitro assays showed that derivatives of the compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .
-
Neuroprotective Effects
- Potential Applications : There is emerging evidence suggesting that the compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.
- Research Insights : Animal models treated with similar compounds exhibited improved cognitive functions and reduced neuroinflammation, warranting further exploration into this compound's effects on neuronal health .
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substitution at Position 3 of Pyridazinone
- Target Compound : Features a naphthalen-1-yl group at position 3, contributing to aromatic stacking interactions.
- N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide () : Substitutes naphthalen-2-yl at position 3 and introduces a chloro-methoxyphenyl group on the acetamide. This positional isomerism may alter binding affinity in biological targets .
- N-(4-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide () : Replaces naphthalene with a 4-fluorophenyl group, reducing steric bulk but retaining electron-withdrawing effects .
Halogenated Derivatives
Acetamide Linker Variations
Fluorinated Benzyl Groups
- Target Compound : Utilizes a 4-fluorobenzyl group, optimizing lipophilicity and bioavailability.
Heterocyclic and Aromatic Substituents
- 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide () : Substitutes naphthalene with a furan ring and uses a methoxybenzyl group, altering electronic properties and solubility .
- N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide () : Introduces a bromophenyl and methylthio-benzyl group, which may enhance halogen bonding and hydrophobic interactions .
Pharmacological and Physicochemical Properties
Bioactivity Trends
- Antiviral Potential: highlights fluorobenzyl-naphthalene hybrids as SARS-CoV-2 inhibitors, though structural differences (piperidine vs. pyridazinone) limit direct comparisons .
Spectroscopic and Physical Data
Biological Activity
N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a naphthalene moiety and a pyridazine ring, which contribute to its biological activity. The presence of the fluorobenzyl group is significant for its interaction with biological targets.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and cell cycle progression. For instance, the derivative 4-[bis-(2-chloroethyl)-amino]-benzamide has demonstrated potent HDAC3 inhibition, leading to apoptosis in cancer cells .
- Induction of Apoptosis : The ability to induce programmed cell death has been observed in related compounds, suggesting that this compound may similarly promote apoptosis in cancer cells by disrupting cellular homeostasis .
Biological Activity Data
A summary of biological activity data for this compound is presented below:
| Biological Activity | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| HDAC Inhibition | 95.48 | HepG2 (Liver Cancer) | Induces apoptosis and cell cycle arrest |
| Antiproliferative | 1.30 | Various Tumor Cells | Inhibits tumor growth |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- HDAC Inhibitors : A study on related benzamide derivatives indicated significant inhibition of HDAC enzymes, leading to reduced proliferation in various cancer cell lines. The introduction of fluorine in these compounds was noted to enhance selectivity and metabolic stability .
- Apoptosis Induction : Research demonstrated that certain derivatives could induce apoptosis in HepG2 cells significantly more than controls, with flow cytometry revealing increased apoptotic rates at higher concentrations .
- Cell Cycle Arrest : Compounds similar to this compound have been shown to cause G2/M phase arrest in the cell cycle, which is critical for preventing cancer cell proliferation .
Q & A
Q. What synthetic strategies are recommended for preparing N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide and its analogs?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
Acid activation : React 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid with thionyl chloride (SOCl₂) and DMF in THF at 60°C to form the reactive acyl chloride intermediate .
Amide coupling : Add 4-fluorobenzylamine and triethylamine (TEA) to the intermediate under ice-cold conditions, followed by stirring at 25°C for 30 minutes. Purify via column chromatography using DCM-MeOH gradients (0–4% MeOH) to isolate the product .
- Key Considerations : Optimize stoichiometry of amine and acyl chloride to avoid side reactions. Monitor reaction progress via TLC or LCMS.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and spectrometric techniques:
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1660–1700 cm⁻¹ for the acetamide and pyridazinone moieties .
- ¹H-NMR : Look for characteristic signals, e.g., 4-fluorobenzyl protons (δ ~4.8–5.0 ppm as a singlet) and naphthyl aromatic protons (δ ~7.2–8.3 ppm) .
- ESI-MS : Confirm molecular weight with [M+H]+ peaks. For example, analogs with similar complexity show accurate mass matches within ±0.005 Da .
Q. What computational parameters are critical for predicting physicochemical properties?
- Methodological Answer : Calculate properties using software like Gaussian or ACD/Labs:
- Hydrogen Bond Donors/Acceptors : Critical for solubility and permeability (e.g., 1 donor, 5 acceptors in analogs ).
- Topological Polar Surface Area (TPSA) : Values ~87.5 Ų suggest moderate membrane permeability .
- LogP : Predicted XlogP ~2.6 indicates balanced lipophilicity for cellular uptake .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for pyridazinone-acetamide hybrids?
- Methodological Answer :
- Scaffold diversification : Introduce substituents (e.g., halogens, aryl groups) at the pyridazinone or benzyl positions to modulate bioactivity .
- Biological assays : Test analogs against cancer cell lines (e.g., renal UO-31 or leukemia RPMI-8226) using MTT assays. Prioritize compounds with >30% inhibition at 10 µM .
- Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. What crystallographic methods ensure accurate structural validation of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., DCM/hexane). Collect data on a diffractometer (Cu-Kα radiation, λ = 1.54178 Å).
- Refinement : Use SHELXL for small-molecule refinement. Validate geometry (bond lengths/angles) against Cambridge Structural Database (CSD) norms .
- Twinned data handling : For challenging crystals, apply twin refinement in SHELXL and verify with Rint < 0.05 .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC50 values may arise from differences in cell viability protocols .
- Purity verification : Re-test compounds with conflicting results using HPLC (≥95% purity) and re-evaluate activity .
- Meta-analysis : Compare datasets using tools like PRISMA to identify outliers or methodological biases .
Q. What strategies improve the metabolic stability of pyridazinone-acetamide derivatives?
- Methodological Answer :
- Prodrug design : Mask polar groups (e.g., acetamide) with ester prodrugs to enhance oral bioavailability .
- Cytochrome P450 inhibition assays : Screen for metabolic liabilities using human liver microsomes (HLMs). Replace metabolically labile groups (e.g., methylthio) with fluorinated analogs .
- In silico modeling : Predict metabolic hotspots with ADMET Predictor™ or SwissADME .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
